2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol
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Overview
Description
2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol is a chemical compound with the molecular formula C11H10F2N2O2 and a molecular weight of 240.21 g/mol . This compound belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their versatile chemical properties .
Preparation Methods
The synthesis of 2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol involves several steps, typically starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the imidazole ring .
Scientific Research Applications
2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol can be compared with other imidazole derivatives, such as:
2-Phenylimidazole: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
2-Methylimidazole: Contains a methyl group instead of the difluoromethoxy group, leading to variations in reactivity and applications.
2-(Trifluoromethyl)imidazole: Contains a trifluoromethyl group, which can significantly alter its chemical behavior and biological activity.
Properties
Molecular Formula |
C11H10F2N2O2 |
---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
[2-[2-(difluoromethoxy)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H10F2N2O2/c12-11(13)17-9-4-2-1-3-8(9)10-14-5-7(6-16)15-10/h1-5,11,16H,6H2,(H,14,15) |
InChI Key |
JEMJTHVGQAODCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(N2)CO)OC(F)F |
Origin of Product |
United States |
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